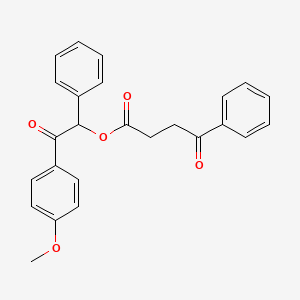
2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure, featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate can be achieved through a multi-step process involving the reaction of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminium chloride . This Friedel-Crafts acylation reaction forms the core structure, which is then further modified through additional reactions to introduce the methoxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4-phenylbutanoic acid
- 4-(4-Methylphenyl)-4-oxobutanoic acid
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate
Uniqueness
What sets 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 4-oxo-4-phenylbutanoate apart from similar compounds is its specific combination of functional groups and aromatic rings, which confer unique chemical properties and potential applications. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C25H22O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C25H22O5/c1-29-21-14-12-19(13-15-21)24(28)25(20-10-6-3-7-11-20)30-23(27)17-16-22(26)18-8-4-2-5-9-18/h2-15,25H,16-17H2,1H3 |
InChI Key |
SHWSQOUBSYDQBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















